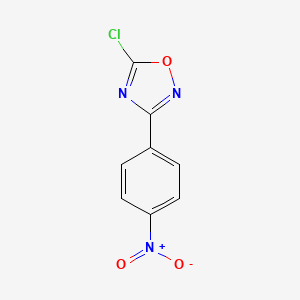
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine
Overview
Description
4-Chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine, also known as 4-Cl-3-F-Phenyl-1H-Tetrazol-5-ylmethanamine, is an organic compound that is found in a variety of applications in both scientific research and industrial applications. It is a derivative of a phenyl-tetrazole and is a versatile building block for the synthesis of a wide variety of organic compounds. This compound has been used in the synthesis of organic molecules, in the production of pharmaceuticals, in the synthesis of polymers, and in the development of new materials.
Scientific Research Applications
Alzheimer's Disease Treatment Research
A study explored 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds related to (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine, for Alzheimer's disease treatment. These compounds showed potential as acetylcholinesterase inhibitors and monoamine oxidase inhibitors, suggesting their relevance in neurodegenerative disease research (Kumar et al., 2013).
Antidepressant Drug Development
Another study designed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds, including similar structures to the chemical , demonstrated potential as robust antidepressant-like agents (Sniecikowska et al., 2019).
Structural and Molecular Studies
Research involving the synthesis of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, provides insights into the structural and molecular properties of these chemicals. These studies are crucial for understanding the behavior of such compounds in various applications (Shimoga et al., 2018).
Antipsychotic Agent Research
Research on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to the queried chemical, suggests their potential as novel antipsychotic agents. These studies focus on their behavior in behavioral tests and receptor binding studies (Wise et al., 1987).
Antimicrobial Activity Research
A study on the synthesis of urea and thiourea derivatives of similar compounds demonstrated their antimicrobial activity. These compounds were evaluated for their effectiveness against various bacterial and fungal strains, showing potential in antimicrobial applications (Vedavathi et al., 2017).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As the compound’s targets and mode of action become clearer, the pathways and downstream effects can be better understood .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine interacts with its targets and performs its function .
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(2H-tetrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYKSPBTLKLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=NNN=N2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)








![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)

